trans-2-Hexen-1-Ol

描述

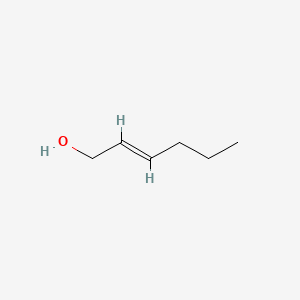

trans-2-Hexen-1-Ol: is a primary allylic alcohol with the molecular formula C6H12O . It is a colorless liquid with a strong, fruity-green odor. This compound is naturally found in various fruits such as apples, grapes, and kiwi, as well as in other foods like cooked potatoes, beef, beer, and olives . It is commonly used as a perfuming agent in cosmetics and as a flavoring agent in foods .

准备方法

Synthetic Routes and Reaction Conditions:

Hydrogenation of 2-Hexyn-1-Ol: This method involves the hydrogenation of 2-Hexyn-1-Ol using palladium catalysts.

From cis-4-Chloro-2-Butenol and Magnesium Ethyl Bromide: This method involves the reaction of cis-4-Chloro-2-Butenol with magnesium ethyl bromide.

Industrial Production Methods: Industrial production of trans-2-Hexen-1-Ol often involves the hydrogenation of propyl vinyl carbinol by heating with aluminum oxide .

化学反应分析

(a) Enzymatic Oxidation

The aryl alcohol oxidase from Pleurotus eryngii (PeAAOx) catalyzes the aerobic oxidation of trans-2-hexen-1-ol to trans-2-hexenal with exceptional efficiency:

| Parameter | Value | Source |

|---|---|---|

| Turnover frequency (TF) | Up to 38 s⁻¹ | |

| Turnover number (TN) | >300,000 | |

| Product yield (flow reactor) | 90% at 50 mM substrate loading |

This biocatalytic process overcomes O₂ solubility limitations using a two-phase system or flow reactors .

(b) Atmospheric Oxidation with Chlorine Atoms

In coastal or industrial environments, trans-2-hexenal (oxidation product of this compound) reacts with Cl radicals:

-

Primary products : HCl, CO, and butanal (6.4% molar yield) .

-

Secondary products : Formic acid, 2-chlorohexenal, and 2-hexenoic acid .

-

Mechanism : Cl addition at the α/β carbons or H-abstraction, followed by peroxy radical formation and autoxidation .

Epoxidation

Under high-pressure CO₂, this compound undergoes allylic epoxidation to yield (2R,3R)-(+)-3-propyloxiranemethanol, a chiral epoxide with synthetic utility .

| Condition | Outcome |

|---|---|

| Catalyst | VO(acac)₂ in scCO₂ |

| Diastereomeric excess | >90% |

| Application | Chiral building block for fine chemicals |

Polymerization and Condensation

Reaction with Cl radicals in the atmosphere leads to secondary organic aerosol (SOA) formation via:

-

RO₂ radical autoxidation : Generates highly oxygenated organic molecules (HOMs) like peroxides and hydroperoxides .

-

SOA yield : Up to 38% under high particle mass concentrations .

Comparative Reactivity

Key differences in reactivity compared to analogs:

| Compound | Reactivity Profile |

|---|---|

| 1-Hexanol | Lacks double bond; slower oxidation |

| Hexanal | Aldehyde group; prone to nucleophilic addition |

| 3-Hexenol | Double bond position alters product selectivity |

科学研究应用

Applications Overview

| Application Area | Description |

|---|---|

| Food Science | Flavoring agent in various food products; enhances sensory profiles of fruits and vegetables. |

| Agriculture | Acts as a natural insect repellent; used in pest control formulations. |

| Biosensing | Utilized in sensors for detecting food spoilage and environmental monitoring. |

| Perfume Industry | Incorporated into fragrances for its pleasant scent profile. |

Food Science

trans-2-Hexen-1-ol is primarily recognized for its role as a flavor compound in the food industry. It contributes to the aroma of various fruits and vegetables, making it valuable in flavoring agents:

- Flavor Enhancement : It is used to impart a fresh, fruity aroma in products such as beverages, baked goods, and dairy products. Studies have shown that its addition can significantly improve consumer acceptance of food products due to enhanced sensory attributes .

Agriculture

In agricultural applications, this compound has been identified as a potential natural insect repellent:

- Pest Management : Research indicates that this compound can deter certain insect species, including mosquitoes. For example, studies involving Aedes aegypti mosquitoes demonstrated that this compound could influence feeding behavior, potentially reducing the risk of disease transmission by acting as a feeding deterrent .

Biosensing

The compound's volatile nature makes it suitable for use in biosensors:

- Food Spoilage Detection : this compound is associated with the degradation of food products, particularly fruits and vegetables. Its detection can serve as an indicator of spoilage, allowing for timely intervention to prevent food waste .

Perfume Industry

In the fragrance sector, this compound is valued for its olfactory properties:

- Fragrance Composition : It is used in creating floral and fruity scents in perfumes and personal care products. Its ability to blend well with other aromatic compounds enhances the overall fragrance profile .

Case Study 1: Flavor Profile Enhancement

A study demonstrated that incorporating this compound into apple juice significantly improved its aroma profile compared to control samples without the compound. Sensory evaluations indicated a preference for the treated juice among consumers due to its enhanced freshness .

Case Study 2: Insect Repellent Efficacy

In field trials assessing the efficacy of natural repellents against Aedes aegypti mosquitoes, formulations containing this compound showed a marked reduction in mosquito landings compared to untreated controls. This suggests its potential role in integrated pest management strategies .

Case Study 3: Biosensor Development

A novel biosensor was developed utilizing this compound for real-time monitoring of fruit spoilage. The sensor demonstrated high sensitivity with a limit of detection at , showcasing its applicability in food safety management systems .

作用机制

trans-2-Hexen-1-Ol exerts its effects primarily through its interaction with odorant receptors. For example, it has been shown to evoke significant electrophysiological responses in the antennae of insects such as the diamondback moth, Plutella xylostella . This interaction with odorant receptors mediates various behaviors, including attraction and avoidance.

相似化合物的比较

cis-2-Hexen-1-Ol: Similar in structure but differs in the configuration of the double bond.

trans-3-Hexen-1-Ol: Similar in structure but differs in the position of the double bond.

cis-3-Hexen-1-Ol: Similar in structure but differs in both the configuration and position of the double bond

Uniqueness: trans-2-Hexen-1-Ol is unique due to its specific configuration and position of the double bond, which imparts distinct olfactory and chemical properties. This makes it particularly valuable in applications requiring specific scent and flavor profiles .

生物活性

Trans-2-Hexen-1-ol, a six-carbon unsaturated alcohol, is known for its distinctive green, grassy aroma and is widely utilized in the food and fragrance industries. Its biological activities have garnered attention due to potential applications in agriculture, food preservation, and health sciences. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound (CAS No. 928-95-0) is characterized by its molecular formula and a structure that includes a double bond between the second and third carbon atoms. Its properties include:

- Molecular Weight : 100.16 g/mol

- Boiling Point : Approximately 156 °C

- Solubility : Soluble in organic solvents, slightly soluble in water.

Antifungal Properties

This compound has demonstrated significant antifungal activity against various fungal pathogens. A study highlighted its effectiveness in controlling Fusarium verticillioides, a major pathogen in maize grains. The compound reduced fumonisin B1 biosynthesis, which is crucial for mitigating mycotoxin contamination in stored grains .

Table 1: Antifungal Efficacy of this compound

Genotoxicity and Toxicity Assessments

The safety profile of this compound has been evaluated through various toxicological studies. The RIFM (Research Institute for Fragrance Materials) conducted assessments that indicated:

- Genotoxicity : this compound was found to be non-mutagenic under conditions tested, including the Ames assay with Salmonella strains .

- Repeated Dose Toxicity : The No Observed Adverse Effect Level (NOAEL) was determined to be 1000 ppm based on animal studies indicating no significant adverse effects at this concentration .

Table 2: Toxicological Profile of this compound

| Endpoint | Result |

|---|---|

| Genotoxicity | Non-mutagenic |

| Repeated Dose Toxicity | NOAEL = 1000 ppm |

| Reproductive Toxicity | No significant findings |

Active Packaging Applications

Recent research explored the use of this compound in active packaging systems designed to extend the shelf life of perishable products like strawberries. The study found that packaging infused with this compound effectively inhibited mold growth while altering some sensory properties of the fruit .

Detection of Adulteration

Another study utilized this compound as a volatile marker to detect adulteration in red ginseng juices. Gas chromatography analysis revealed that this compound was present in adulterants but absent in pure ginseng, indicating its potential as a quality control marker .

属性

CAS 编号 |

2305-21-7 |

|---|---|

分子式 |

C6H12O |

分子量 |

100.16 g/mol |

IUPAC 名称 |

hex-2-en-1-ol |

InChI |

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h4-5,7H,2-3,6H2,1H3 |

InChI 键 |

ZCHHRLHTBGRGOT-UHFFFAOYSA-N |

SMILES |

CCCC=CCO |

手性 SMILES |

CCC/C=C/CO |

规范 SMILES |

CCCC=CCO |

沸点 |

157.0 °C |

密度 |

0.845-0.853 |

物理描述 |

Colourless liquid; Green aroma |

溶解度 |

Soluble in fats; Insoluble in water Soluble (in ethanol) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。